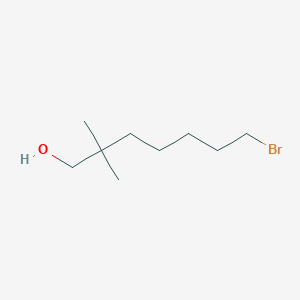

7-Bromo-2,2-dimethylheptan-1-ol

Description

Properties

Molecular Formula |

C9H19BrO |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

7-bromo-2,2-dimethylheptan-1-ol |

InChI |

InChI=1S/C9H19BrO/c1-9(2,8-11)6-4-3-5-7-10/h11H,3-8H2,1-2H3 |

InChI Key |

GMGCSMJJDGLEOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCBr)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

7-Bromo-1-heptanol (CAS 10160-24-4)

- Structure: Linear heptanol with a terminal bromine at C7 but lacking dimethyl groups at C2.

- Properties :

- Applications: Used in synthesizing isotopically labeled fatty acids, such as (9Z,12E)-[1-13C]-octadeca-9,12-dienoic acid ().

3-Bromo-2,2-bis(bromomethyl)-1-propanol (CAS 1522-92-5)

- Structure: Shorter carbon chain (propanol) with three bromine atoms: one at C3 and two at C2.

- Properties :

- Comparison : The longer chain and single bromine in 7-Bromo-2,2-dimethylheptan-1-ol may reduce toxicity concerns compared to this polybrominated compound.

8-Bromo-l,7-dimethylethylamine

- Structure : Ethylamine derivative with bromine at C8 and methyl groups at C1 and C5.

- Properties: Amine functional group enables base behavior and salt formation, contrasting with the alcohol’s acidic proton.

- Comparison : The alcohol group in this compound offers distinct reactivity (e.g., esterification, oxidation) compared to the amine’s nucleophilic and biological roles.

Data Tables

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented synthesis involves anti-Markovnikov addition of HBr to 2,2-dimethylhept-6-en-1-ol. The reaction employs a peroxide initiator, such as dibenzoyl peroxide, to facilitate radical-mediated bromination. Key parameters include:

-

Temperature : Room temperature (20–25°C)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Reagent Ratios : 1.2 equivalents HBr relative to the alkene substrate

-

Reaction Time : 12–24 hours

The peroxide initiator promotes radical chain propagation, ensuring regioselective bromination at the terminal carbon of the alkene.

Table 1: Optimization of Hydrobromination Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HBr Equivalents | 1.2 | Maximizes conversion without side reactions |

| Initiator Loading | 2 mol% | Balances radical initiation and safety |

| Solvent Polarity | Low (CH₂Cl₂) | Enhances HBr solubility and mixing |

| Reaction Duration | 18 hours | Completes radical chain propagation |

Workup and Purification

Post-reaction, the crude product is isolated via evaporation under reduced pressure. Purification by silica gel chromatography (hexane/ethyl acetate, 9:1) yields 7-bromo-2,2-dimethylheptan-1-ol as a colorless viscous oil.

Table 2: Characterization Data

| Property | Value | Source |

|---|---|---|

| 1H NMR (CDCl₃) | δ 1.20 (s, 6H, CH₃), 3.60 (t, 2H, CH₂Br) | |

| Yield | 88% | |

| Purity | >95% (GC-MS) |

Alternative Synthetic Routes

Table 3: Hypothetical Pathway from Ethyl Ester

| Step | Reagents/Conditions | Challenges |

|---|---|---|

| Ester Hydrolysis | NaOH (aq.), reflux | Competing elimination |

| Acid Reduction | LiAlH₄, THF, 0°C → reflux | Over-reduction risks |

Industrial Applications and Patents

The compound’s utility is highlighted in EP1597223B1 for hydroxyl-containing compositions . Its role as a chiral building block in pharmaceuticals necessitates high enantiomeric purity, achievable via asymmetric hydrobromination—though this remains unexplored in the reviewed literature.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-2,2-dimethylheptan-1-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

- Bromination Strategies : Use 2,2-dimethylheptan-1-ol as the starting material. Bromination can be achieved via radical bromination (using N-bromosuccinimide and a radical initiator like AIBN) or electrophilic substitution (with HBr/H₂O₂ under acidic conditions). Monitor reaction progress via TLC or GC-MS .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance bromine solubility and reaction efficiency. Avoid protic solvents to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation (boiling point ~110–120°C at reduced pressure) ensures purity .

- Yield Optimization : Control temperature (0–25°C) to suppress over-bromination. Use stoichiometric excess of brominating agent (1.2–1.5 equiv) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify characteristic peaks:

- δ 1.2–1.4 ppm (geminal dimethyl groups, C-2).

- δ 3.6–3.8 ppm (hydroxyl-bearing C-1).

- δ 3.4–3.5 ppm (C-7 bromine adjacent CH₂) .

- Chromatography : HPLC (C18 column, methanol/water) or GC (non-polar column) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Use polar solvents (DMF, DMSO) to stabilize transition states. Monitor SN2 reactivity using KI in acetone (Finkelstein conditions; track Br⁻ release via ion chromatography) .

- Steric Effects : The 2,2-dimethyl group creates steric hindrance, favoring SN1 mechanisms in protic solvents (e.g., ethanol/water). Confirm via racemization studies or trapping carbocation intermediates .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map energy barriers for bromine displacement. Compare with experimental kinetic data .

Q. How can researchers resolve contradictions in reported bioactivity data for brominated alkanols like this compound?

Methodological Answer:

- Reproducibility Checks : Validate bioassays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C). Use positive controls (e.g., known CYP450 inhibitors) .

- Data Normalization : Account for batch-to-batch purity variations (e.g., residual solvents affecting IC₅₀ values). Use LC-MS to quantify active compound concentrations .

- Meta-Analysis : Compare structural analogs (e.g., 7-bromoheptan-1-ol vs. 7-bromo-2-methylheptan-1-ol) to isolate steric/electronic effects on activity .

Q. What advanced computational tools predict the physicochemical properties of this compound for drug discovery?

Methodological Answer:

- LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (predicted logP ~2.8) .

- Solubility Modeling : COSMO-RS simulations predict aqueous solubility (≈0.1 mg/mL at 25°C) .

- Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with targets (e.g., GPCRs). Validate with SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.